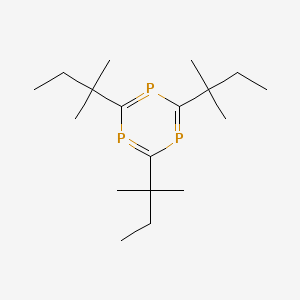![molecular formula C14H20O6P2 B14259586 2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) CAS No. 188903-36-8](/img/structure/B14259586.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is a chemical compound known for its unique structure and properties It contains a 1,3-phenylenebis(oxy) core with two 4-methyl-1,3,2-dioxaphosphinane groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) typically involves the reaction of 1,3-phenylenebis(oxy) with appropriate phosphinane precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphinane compounds.
Aplicaciones Científicas De Investigación
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a flame retardant.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- 2,2’-[1,2-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties compared to its 1,2- and 1,4-analogues
Propiedades
Número CAS |
188903-36-8 |
|---|---|
Fórmula molecular |
C14H20O6P2 |
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
4-methyl-2-[3-[(4-methyl-1,3,2-dioxaphosphinan-2-yl)oxy]phenoxy]-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C14H20O6P2/c1-11-6-8-15-21(17-11)19-13-4-3-5-14(10-13)20-22-16-9-7-12(2)18-22/h3-5,10-12H,6-9H2,1-2H3 |
Clave InChI |
LXMDSVFVSFODGW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOP(O1)OC2=CC(=CC=C2)OP3OCCC(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


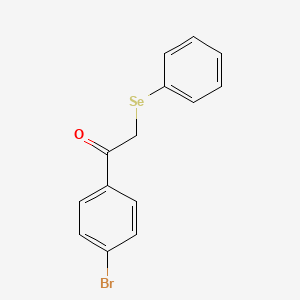
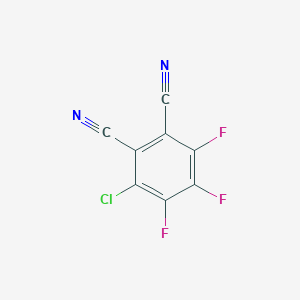
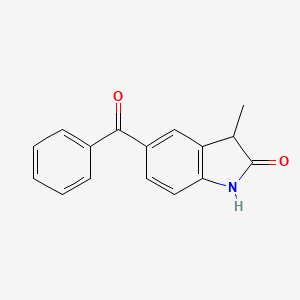
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
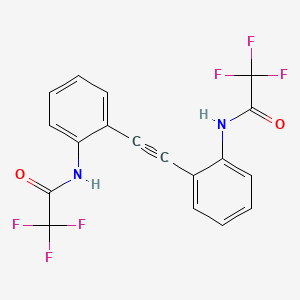
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
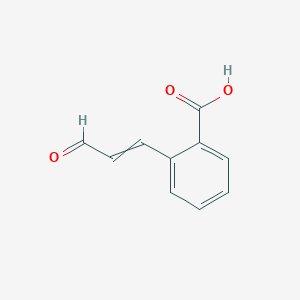

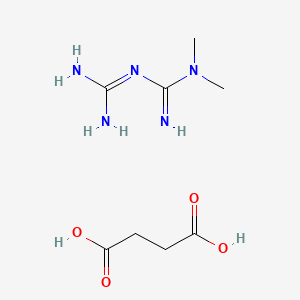
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)

![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
